molecular formula C9H14S B14601022 Thiophene, 2-methyl-5-(1-methylpropyl)- CAS No. 60813-89-0

Thiophene, 2-methyl-5-(1-methylpropyl)-

Cat. No.: B14601022
CAS No.: 60813-89-0
M. Wt: 154.27 g/mol
InChI Key: ZQRLCVAQTAKENZ-UHFFFAOYSA-N
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Description

Thiophene, 2-methyl-5-(1-methylpropyl)- is a substituted thiophene derivative featuring a methyl group at the 2-position and a branched 1-methylpropyl (sec-butyl) group at the 5-position of the aromatic ring. Thiophene itself is a five-membered heterocyclic compound containing one sulfur atom, known for its aromaticity and reactivity akin to benzene . The introduction of alkyl substituents, such as methyl and sec-butyl groups, alters its physical, chemical, and functional properties, making it distinct from the parent compound and other derivatives. These modifications can influence boiling points, solubility, and electronic characteristics, which are critical for applications in pharmaceuticals, materials science, and organic synthesis.

Properties

CAS No.

60813-89-0

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

2-butan-2-yl-5-methylthiophene

InChI

InChI=1S/C9H14S/c1-4-7(2)9-6-5-8(3)10-9/h5-7H,4H2,1-3H3

InChI Key

ZQRLCVAQTAKENZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 2-methyl-5-(1-methylpropyl)- can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur. Another method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide in an acidic medium . The Gewald synthesis is also notable, where a compound with an α-carbonyl thiol undergoes cyclization with nitriles .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale cyclization reactions using readily available starting materials such as butadiene and sulfur. These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-methyl-5-(1-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nitration: Produces 2-nitrothiophene and 2,5-dinitrothiophene.

    Sulfonation: Results in thiophene sulfonic acids.

    Oxidation: Forms thiophene sulfoxides and sulfones.

Mechanism of Action

The mechanism of action of thiophene, 2-methyl-5-(1-methylpropyl)- involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, some thiophene-based compounds act as inhibitors of specific enzymes, thereby exerting their therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Thiophene Derivatives
Compound Boiling Point (°C) Solubility (Organic Solvents) Molecular Formula Molecular Weight (g/mol)
Thiophene (parent) 85 High C₄H₄S 84.14
2-Methylthiophene 112–115 High C₅H₆S 98.17
5-Methylthiophene 115–118 High C₅H₆S 98.17
Thiophene, 2-ethyl-5-[(1-methylpropyl)thio] N/A* Moderate C₁₀H₁₆S₂ 200.36
Thiophene, 2-methyl-5-(1-methylpropyl)- ~150–160 (est.) Moderate C₉H₁₄S 154.27 [Inferred]

Key Observations :

  • Boiling Points : The introduction of alkyl groups increases molecular weight and van der Waals interactions, leading to higher boiling points. For example, 2-methylthiophene boils at 112–115°C, significantly higher than thiophene (85°C). The target compound, with a sec-butyl group, is estimated to have a boiling point of ~150–160°C due to its larger substituents .
  • Solubility: Alkyl-substituted thiophenes retain solubility in organic solvents but exhibit reduced hydrophilicity compared to unsubstituted thiophene. Branched chains (e.g., sec-butyl) may enhance solubility in nonpolar solvents compared to linear analogs .

Chemical Reactivity

Thiophene undergoes electrophilic substitution reactions (e.g., sulfonation, nitration) preferentially at the 2- and 5-positions due to sulfur’s electron-donating resonance effects . Substituents further modulate reactivity:

  • Methyl Group (2-position) : Acts as an electron-donating group, directing incoming electrophiles to the 5-position. Steric hindrance from the sec-butyl group (5-position) may slow reaction rates compared to simpler alkyl derivatives .
  • Comparison with Halogenated Derivatives : Brominated thiophenes (e.g., 2-(5-bromopentyl)-5-(3-phenylpropyl)thiophene) exhibit lower electrophilic reactivity due to the electron-withdrawing effects of halogens, contrasting with the activating nature of alkyl groups in the target compound .

Key Insights :

  • Materials Science : The target compound’s branched alkyl groups could enhance solubility in organic solvents, making it advantageous for synthesizing conductive polymers (e.g., polyalkylthiophenes) compared to straight-chain derivatives .
  • Pharmaceuticals: Unlike derivatives with polar functional groups (e.g., carboxamides in ), the target compound’s nonpolar alkyl groups may limit bioavailability but improve membrane permeability .

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